(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 5-cyclopropyl-1-methyl-1H-pyrazole moiety.
Attachment of the acrylamide group: The acrylamide group is introduced through a reaction involving the corresponding acrylamide derivative and the pyrazole intermediate.
Introduction of the chlorophenyl group: The final step involves the coupling of the 2-chlorophenyl group to the acrylamide-pyrazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acrylamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in biological systems, potentially modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Influencing signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties compared to its bromophenyl and fluorophenyl analogs
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-21-16(13-6-7-13)10-14(20-21)11-19-17(22)9-8-12-4-2-3-5-15(12)18/h2-5,8-10,13H,6-7,11H2,1H3,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFIZXUNWQCNA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.